molecular formula C24H23FN4O2S B2611139 N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536711-08-7

N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2611139
CAS No.: 536711-08-7
M. Wt: 450.53
InChI Key: LISZRSZLSLUSQU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring, substituted at position 3 with a 4-fluorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety. This compound belongs to a class of pyrimidoindole derivatives investigated for their selective interactions with Toll-Like Receptor 4 (TLR4), a key target in inflammatory and immune disorders . Its structural complexity arises from the combination of electron-withdrawing (4-fluorophenyl) and electron-donating (sulfanyl) groups, which influence both synthetic accessibility and biological activity .

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S/c25-15-10-12-17(13-11-15)29-23(31)22-21(18-8-4-5-9-19(18)27-22)28-24(29)32-14-20(30)26-16-6-2-1-3-7-16/h4-5,8-13,16,27H,1-3,6-7,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISZRSZLSLUSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyrimidoindole core and the subsequent attachment of the cyclohexyl and fluorophenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

4-Fluorophenyl vs. 4-Chlorophenyl

  • N-Cyclohexyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (): The 4-chloro substituent increases molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and lipophilicity (Cl has a higher Hansch π value).

4-Fluorophenyl vs. 3-Methoxyphenyl

  • N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (): The 3-methoxy group introduces steric hindrance and electron-donating effects, which may disrupt planar stacking interactions critical for TLR4 binding.

Modifications to the Acetamide Group

Cyclohexyl vs. Trifluoromethoxyphenyl

  • 2-{[3-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide ():
    • The trifluoromethoxy group enhances metabolic stability due to resistance to oxidative degradation.
    • Compared to the cyclohexyl group, the aromatic trifluoromethoxy substituent may reduce conformational flexibility, impacting target engagement .

Cyclohexyl vs. Tert-Butyl

Oxidation State of the Sulfur Atom

  • Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) ():
    • Oxidation of the sulfur atom to sulfonyl (compound 2 ) or sulfinyl (compound 3 ) significantly alters electronic properties:
  • Sulfanyl groups, being less oxidized, retain a balance of hydrophobicity and moderate polarity, favoring membrane penetration .

Biological Activity

N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclohexyl group, a pyrimidine core, and a sulfanylacetamide moiety. Its molecular formula is C20H22F1N3O2SC_{20}H_{22}F_{1}N_{3}O_{2}S, indicating the presence of fluorine which can enhance biological activity through various mechanisms.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens, thereby disrupting their growth and replication.
  • Receptor Modulation : It can potentially modulate receptor functions that are critical for cellular signaling in both microbial and human cells.
  • Biofilm Disruption : Studies have suggested that similar compounds exhibit significant activity against biofilms formed by both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate to high activity
Escherichia coliModerate activity
Candida albicansSignificant antifungal
Pseudomonas aeruginosaModerate activity

Case Studies

  • Antibacterial Efficacy : A study demonstrated that compounds structurally similar to this compound exhibited strong antibacterial effects against biofilms formed by both Gram-positive and Gram-negative bacteria. This suggests potential for development as a therapeutic agent against resistant strains .
  • Antifungal Activity : Another investigation highlighted the compound's antifungal properties against Candida albicans, where it was found to disrupt fungal cell membranes effectively . The study indicated an IC50 value comparable to established antifungal agents.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step organic reactions. For analogous compounds (e.g., pyrimidoindole derivatives), critical steps include:

  • Coupling reactions : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF to form acetamide bonds .
  • Oxidation/Reduction : Controlled oxidation of sulfanyl groups to sulfonyl/sulfinyl derivatives using reagents like 3-chloroperoxybenzoic acid under specific temperatures (e.g., 45°C) .
  • Characterization : Intermediates are validated via NMR (1H/13C) and mass spectrometry (MS). Recrystallization in methanol is often used to purify final products .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and functional groups (e.g., fluorophenyl, pyrimidoindole core) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrimidoindole derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on target binding affinity .
  • Computational Modeling : Molecular docking simulations (e.g., using AutoDock Vina) to predict interactions with biological targets like Toll-Like Receptor 4 (TLR4) .
  • Dose-Response Assays : Validate activity discrepancies using in vitro models (e.g., enzyme inhibition assays) under standardized conditions .

Q. What methodologies are recommended for identifying the molecular targets and mechanisms of action of this compound?

  • Experimental Design :

  • X-ray Crystallography : Resolve crystal structures of ligand-target complexes (e.g., using SHELX software for refinement) to identify binding motifs .
  • Proteomic Profiling : Employ affinity chromatography coupled with LC-MS/MS to detect interacting proteins in cellular lysates .
  • Kinetic Studies : Measure inhibition constants (Ki) and IC50 values to distinguish competitive vs. non-competitive binding modes .

Q. How can reaction yields be optimized during the synthesis of pyrimidoindole-acetamide derivatives?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction efficiency .
  • Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions to reduce side products .
  • Temperature Control : Maintain strict thermal regulation (e.g., 45–60°C) during oxidation steps to prevent over-reaction .

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